N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide
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Overview
Description
N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C21H16ClN5O4S and its molecular weight is 469.9. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Properties:
- Kumar et al. (2017) developed an eco-friendly synthesis method for benzofuran substituted thiazolo[3,2-b][1,2,4]triazoles, which are structurally related to the compound . This method involves ultrasonic conditions and molecular iodine, highlighting a green approach in chemical synthesis (Kumar & Sharma, 2017).
- El Bialy et al. (2011) explored the antibacterial and antifungal properties of thiazolyl pyrazoline derivatives, which share a structural similarity with the compound of interest. These derivatives demonstrated significant activity against Mycobacterium tuberculosis and various fungal strains (El Bialy, Nagy, & Abdel-Rahman, 2011).
Anticancer Potential:
- Lesyk et al. (2007) investigated new thiazolo[3,2-b][1,2,4]triazol-6-ones for their anticancer efficacy. These compounds showed promising activity against various cancer cell lines, indicating the potential of related compounds in cancer therapy (Lesyk, Vladzimirska, Holota, Zaprutko, & Gzella, 2007).
Biological Activity and Synthesis:
- Ceylan et al. (2014) synthesized azole moieties, including thiazole and triazole rings similar to the query compound, and evaluated their antimicrobial, antilipase, and antiurease activities. This study underscores the diverse biological activities of these compounds (Ceylan et al., 2014).
Synthesis and Structural Analysis:
- Naveen et al. (2018) conducted a structural elucidation and Hirshfeld surface analysis of a pyrazole derivative containing benzo[d][1,3]dioxol. This research is important for understanding the molecular interactions and stability of similar compounds (Naveen, Kumara, Kumar, Kumar, & Lokanath, 2018).
Mechanism of Action
Mode of Action
Based on its structural similarity to other compounds, it is predicted that it may cause stimulant-related psychological and somatic effects .
Biochemical Pathways
Without specific target information, it’s challenging to accurately describe the biochemical pathways this compound affects. Given its predicted stimulant effects, it may influence pathways related to neurotransmitter release or reuptake, potentially affecting dopamine, serotonin, or norepinephrine pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. These properties would significantly impact the compound’s bioavailability, determining how much of the compound reaches its site of action after administration .
Result of Action
Given its predicted stimulant effects, it may lead to increased neurotransmitter release, potentially resulting in heightened alertness, energy, or mood .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. Without specific information on the compound’s stability under various conditions, it’s difficult to predict how these factors might impact its action .
Properties
IUPAC Name |
N'-(1,3-benzodioxol-5-yl)-N-[2-[2-(4-chlorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN5O4S/c22-13-3-1-12(2-4-13)18-25-21-27(26-18)15(10-32-21)7-8-23-19(28)20(29)24-14-5-6-16-17(9-14)31-11-30-16/h1-6,9-10H,7-8,11H2,(H,23,28)(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOYPYUNJFDLBOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C(=O)NCCC3=CSC4=NC(=NN34)C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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